6-nitro-2-oxo-N-(pyridin-2-ylmethyl)-2H-chromene-3-carboxamide
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Overview
Description
6-Nitro-2-oxo-N-(pyridin-2-ylmethyl)-2H-chromene-3-carboxamide is a complex organic compound belonging to the chromene family
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-nitro-2-oxo-N-(pyridin-2-ylmethyl)-2H-chromene-3-carboxamide typically involves multiple steps, starting with the reaction of appropriate precursors under controlled conditions. One common method includes the nitration of 2-oxo-N-(pyridin-2-ylmethyl)-2H-chromene-3-carboxamide using nitric acid.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yield and purity. This may include the use of catalysts, specific solvents, and precise temperature control to ensure the desired product is obtained efficiently.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted analogs depending on the reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: Biologically, 6-nitro-2-oxo-N-(pyridin-2-ylmethyl)-2H-chromene-3-carboxamide has shown potential as an antimicrobial agent. Its ability to inhibit the growth of certain bacteria and fungi makes it a candidate for developing new antibiotics.
Medicine: In medicine, the compound is being studied for its therapeutic properties. It has shown promise in preclinical trials for treating various diseases, including cancer and inflammatory conditions.
Industry: In the industry, this compound is used in the development of new materials and chemicals. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.
Mechanism of Action
The mechanism by which 6-nitro-2-oxo-N-(pyridin-2-ylmethyl)-2H-chromene-3-carboxamide exerts its effects involves interaction with specific molecular targets. It may inhibit enzymes or bind to receptors, leading to the desired biological or therapeutic outcomes. The exact pathways and targets can vary depending on the application and the specific derivatives involved.
Comparison with Similar Compounds
2-oxo-N-(pyridin-2-ylmethyl)-2H-chromene-3-carboxamide
6-nitro-2-oxo-2H-chromene-3-carboxamide
N-(pyridin-2-ylmethyl)-2H-chromene-3-carboxamide
Uniqueness: 6-Nitro-2-oxo-N-(pyridin-2-ylmethyl)-2H-chromene-3-carboxamide stands out due to its nitro group, which significantly alters its chemical reactivity and biological activity compared to its analogs. This nitro group enhances its antimicrobial and therapeutic properties, making it a valuable compound in scientific research and applications.
Properties
IUPAC Name |
6-nitro-2-oxo-N-(pyridin-2-ylmethyl)chromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O5/c20-15(18-9-11-3-1-2-6-17-11)13-8-10-7-12(19(22)23)4-5-14(10)24-16(13)21/h1-8H,9H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYGWOQVKLFIRFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=O)C2=CC3=C(C=CC(=C3)[N+](=O)[O-])OC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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